3-Amino-8-ethylquinoline dihydrochloride

Catalog No.
S14286486
CAS No.
M.F
C11H14Cl2N2
M. Wt
245.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-8-ethylquinoline dihydrochloride

Product Name

3-Amino-8-ethylquinoline dihydrochloride

IUPAC Name

8-ethylquinolin-3-amine;dihydrochloride

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

InChI

InChI=1S/C11H12N2.2ClH/c1-2-8-4-3-5-9-6-10(12)7-13-11(8)9;;/h3-7H,2,12H2,1H3;2*1H

InChI Key

VODLOHFSTWGVEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC(=CN=C21)N.Cl.Cl

3-Amino-8-ethylquinoline dihydrochloride is a synthetic organic compound belonging to the quinoline family, characterized by the presence of an amino group at the third position and an ethyl group at the eighth position of the quinoline ring. This compound appears as a white to off-white crystalline powder and is soluble in water due to the presence of two hydrochloride groups, which enhance its solubility and stability. The molecular formula for 3-Amino-8-ethylquinoline dihydrochloride is C_11H_12Cl_2N, and its molecular weight is approximately 245.13 g/mol.

The reactivity of 3-Amino-8-ethylquinoline dihydrochloride primarily stems from its functional groups. The amino group can participate in nucleophilic substitution reactions, while the quinoline structure can undergo electrophilic aromatic substitution. Some notable reactions include:

  • Nucleophilic Substitution: The amino group can react with electrophiles, leading to the formation of various derivatives.
  • Acylation: The amino group can be acylated to form amides, which may enhance biological activity or alter solubility.
  • Reduction: The quinoline ring can be reduced to form dihydroquinolines, which may exhibit different pharmacological properties.

These reactions make 3-Amino-8-ethylquinoline dihydrochloride a versatile compound in organic synthesis.

3-Amino-8-ethylquinoline dihydrochloride exhibits a range of biological activities, making it a compound of interest in medicinal chemistry. Studies have shown that it possesses:

  • Antimicrobial Properties: It has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.
  • Anticancer Activity: Preliminary research indicates that this compound may inhibit cancer cell proliferation, particularly in certain types of tumors.
  • Anti-inflammatory Effects: Some studies suggest that it may reduce inflammation markers, indicating potential therapeutic applications in inflammatory diseases.

These biological activities are attributed to its ability to interact with specific biological targets within cells.

The synthesis of 3-Amino-8-ethylquinoline dihydrochloride can be achieved through several methods:

  • Skraup Synthesis: A classical method involving the condensation of aniline with ethyl acetoacetate and glycerol in the presence of an acid catalyst. This method forms the quinoline structure through cyclization.
  • Benzylamine Method: Involves the reaction between 8-ethylquinoline and ammonia or an amine under specific conditions to introduce the amino group at the third position.
  • Halogenation and Substitution: Starting from a halogenated quinoline derivative, nucleophilic substitution with ammonia can yield 3-amino derivatives.

These methods allow for the controlled synthesis of 3-Amino-8-ethylquinoline dihydrochloride with varying yields and purities.

3-Amino-8-ethylquinoline dihydrochloride has several potential applications:

  • Pharmaceutical Development: Due to its biological activities, it is being explored for development into new antimicrobial and anticancer drugs.
  • Chemical Research: Used as a building block in organic synthesis for developing more complex molecules.
  • Analytical Chemistry: It may serve as a reagent in various analytical techniques due to its unique chemical properties.

The versatility of this compound makes it valuable across multiple scientific disciplines.

Interaction studies involving 3-Amino-8-ethylquinoline dihydrochloride focus on its binding affinity and mechanism with various biological targets:

  • Protein Binding Studies: Investigations reveal how this compound interacts with specific proteins involved in disease pathways, which could lead to targeted therapies.
  • Enzyme Inhibition: Research indicates potential inhibition of enzymes associated with cancer cell metabolism, suggesting a mechanism for its anticancer activity.
  • Cell Line Studies: In vitro studies on cancer cell lines have demonstrated its ability to induce apoptosis and inhibit cell growth.

These interactions underscore the importance of further research into its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 3-Amino-8-ethylquinoline dihydrochloride, allowing for comparative analysis:

Compound NameStructure FeaturesBiological Activity
3-AminoquinolineAmino group at position 3Antimicrobial
8-HydroxyquinolineHydroxy group at position 8Antiviral
4-Amino-7-chloroquinolineAmino group at position 4Antimalarial
6-MethoxyquinolineMethoxy group at position 6Anticancer

Uniqueness of 3-Amino-8-Ethylquinoline Dihydrochloride

The uniqueness of 3-Amino-8-ethylquinoline dihydrochloride lies in its specific combination of functional groups that confer distinct biological properties not found in other similar compounds. Its ethyl substitution at position eight enhances lipophilicity, potentially improving cellular uptake compared to other derivatives like 4-amino or hydroxy-substituted quinolines.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

244.0534038 g/mol

Monoisotopic Mass

244.0534038 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types